molecular formula C20H23N3O3S2 B2847216 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-76-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2847216
CAS No.: 899982-76-4
M. Wt: 417.54
InChI Key: BOIFGWVJDHOKMZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with cyano and methyl groups, a benzamide moiety, and a sulfonamide group. Its structural uniqueness contributes to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity related to inflammatory pathways.
  • Receptors : Binding to specific receptors involved in pain and inflammation signaling.

1. Anti-inflammatory Effects

Research indicates that this compound acts as an antagonist of the EP4 receptor, which is implicated in pain and inflammatory responses. By inhibiting this receptor, it may reduce the effects of E-type prostaglandins, offering a potential therapeutic avenue for conditions such as osteoarthritis and rheumatoid arthritis .

2. Analgesic Properties

Studies have demonstrated the analgesic potential of the compound through various animal models. It has shown efficacy in reducing pain responses comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with a different side effect profile .

3. Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may inhibit COX enzymes, which play a crucial role in prostaglandin synthesis .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Pain Models : In a study involving rat models of induced pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The mechanism was linked to decreased prostaglandin levels in affected tissues .
  • Inflammation Assessment : Another study assessed the compound's effects on inflammation markers in a mouse model of arthritis. Results showed a marked decrease in inflammatory cytokines following treatment .

Data Tables

Biological Activity Mechanism Model Used Outcome
Anti-inflammatoryEP4 receptor antagonismRat modelSignificant reduction in inflammation
AnalgesicCOX inhibitionMouse pain modelReduced pain response
Enzyme inhibitionInhibition of prostaglandin synthesisIn vitro assaysDecreased enzyme activity

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-8-10-17(11-9-15)28(25,26)23(3)16-6-4-5-7-16/h8-11,16H,4-7H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFGWVJDHOKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.